

In-Depth Technical Guide to the In Vitro Pharmacological Properties of Imazodan

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Compound of Interest				
Compound Name:	Imazodan			
Cat. No.:	B1195180	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazodan, also known as CI-914, is a potent and selective phosphodiesterase III (PDE3) inhibitor.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological properties of **Imazodan**, focusing on its mechanism of action, quantitative data from key experiments, and detailed protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Core Pharmacological Properties

Imazodan exerts its primary effects by selectively inhibiting the PDE3 enzyme.[1] PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cell types, including cardiac myocytes and vascular smooth muscle cells. By inhibiting PDE3, **Imazodan** leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in a positive inotropic effect (increased heart muscle contractility) and vasodilation (relaxation of blood vessels).[2][3]

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters of **Imazodan**'s in vitro activity.



Parameter	Value	Cell/Enzyme System	Reference
PDE3 Inhibition			
IC50	0.3 μΜ	Peak III PDE from guinea pig heart	[1]
PDE Selectivity			
Peak I PDE Inhibition	Little to no effect	Guinea pig heart	[1]
Peak II PDE Inhibition	Little to no effect	Guinea pig heart	[1]
Functional Effects			
Positive Inotropic Effect (Increase in Contractility)	Correlates with increased cAMP	Isolated guinea pig left atria	[1]
Effect on cGMP levels	No significant effect	Isolated guinea pig left atria	[1]

Table 1: Summary of Quantitative In Vitro Pharmacological Data for Imazodan.

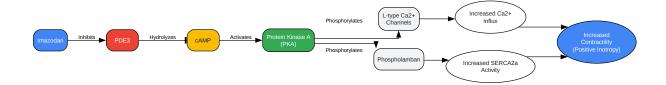
Signaling Pathways

The mechanism of action of **Imazodan** involves the modulation of the cAMP signaling cascade in cardiac and vascular smooth muscle cells.

Cardiac Myocyte Signaling Pathway

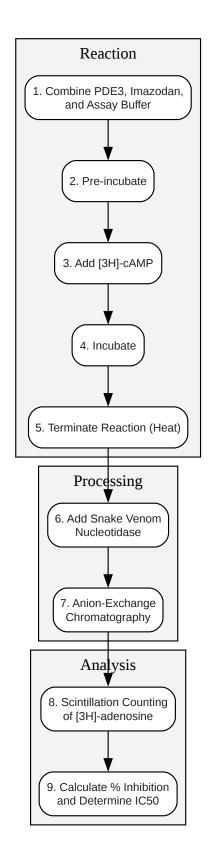
In cardiac myocytes, the inhibition of PDE3 by **Imazodan** leads to an accumulation of cAMP. This activates PKA, which then phosphorylates key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels increases calcium influx into the cell, while phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum. The net effect is an increased availability of calcium for contraction, leading to a positive inotropic effect.

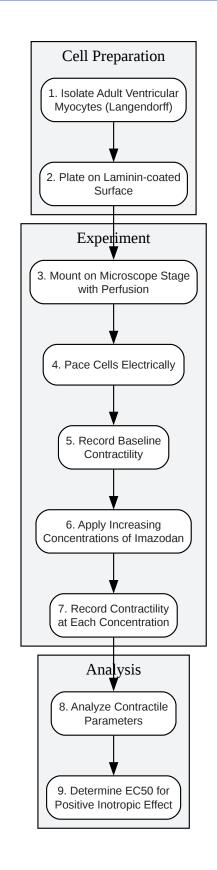




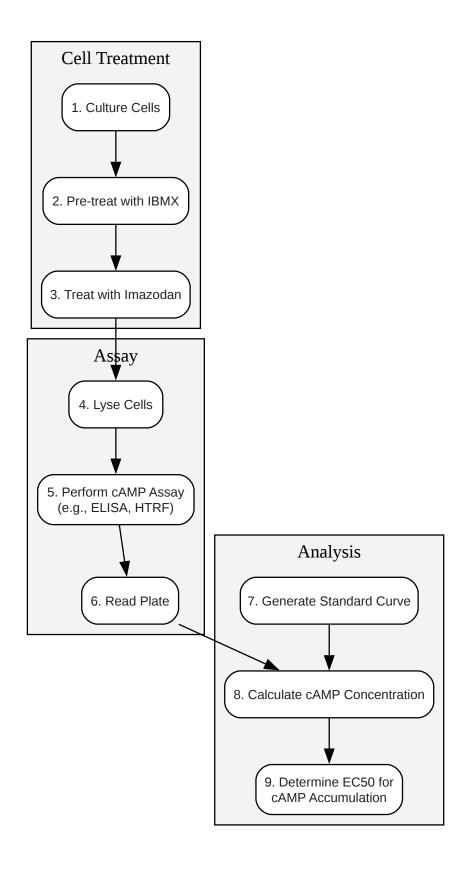












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